3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, often using sulfur and hydrazine derivatives under controlled conditions.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the thieno[3,4-c]pyrazole core using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound is studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.
Biological Research: It is used to investigate the mechanisms of action of various biological pathways, including those involving heat shock proteins and thioredoxin reductase.
Industrial Applications: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thereby disrupting microtubule formation.
Heat Shock Protein Inhibition: It inhibits heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of many proteins required for tumor growth.
Thioredoxin Reductase Inhibition: By inhibiting thioredoxin reductase, the compound disrupts the redox balance within cells, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Podophyllotoxin: Another tubulin inhibitor used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with anti-cancer properties.
Uniqueness
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of the trimethoxyphenyl and thieno[3,4-c]pyrazole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N3O7S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H23N3O7S/c1-29-15-7-5-14(6-8-15)25-21(16-11-33(27,28)12-17(16)24-25)23-22(26)13-9-18(30-2)20(32-4)19(10-13)31-3/h5-10H,11-12H2,1-4H3,(H,23,26) |
InChI Key |
SPJCSBVLUFIGQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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